molecular formula C17H16N4O3S B2478680 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 626224-24-6

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2478680
CAS No.: 626224-24-6
M. Wt: 356.4
InChI Key: NEMLDXWRCBLWKY-UHFFFAOYSA-N
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Description

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a methoxyphenyl group and a thioether linkage to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions.

    Isoxazole Ring Formation: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Final Coupling: The final step involves coupling the isoxazole derivative with the pyridazine-thioether intermediate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through allosteric interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its methoxyphenyl substitution, which may impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-9-15(21-24-11)18-16(22)10-25-17-8-7-14(19-20-17)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMLDXWRCBLWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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